[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
CAS No.: 477729-80-9
Cat. No.: VC16162904
Molecular Formula: C29H26Cl2N4O5
Molecular Weight: 581.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477729-80-9 |
|---|---|
| Molecular Formula | C29H26Cl2N4O5 |
| Molecular Weight | 581.4 g/mol |
| IUPAC Name | [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C29H26Cl2N4O5/c30-19-12-15-22(24(31)16-19)29(39)40-21-13-10-18(11-14-21)17-32-35-28(38)27(37)34-25-9-5-4-8-23(25)26(36)33-20-6-2-1-3-7-20/h4-5,8-17,20H,1-3,6-7H2,(H,33,36)(H,34,37)(H,35,38)/b32-17+ |
| Standard InChI Key | XGLGJSIVMCZQDD-VTNSRFBWSA-N |
| Isomeric SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
The compound [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule that has garnered attention due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, and potential biological activities.
Potential Biological Activities
While specific biological data on [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is limited, compounds with similar structural features have shown promise in various biological assays. For instance, hydrazinylidene-containing compounds have been explored for their antioxidant and cholinergic activities . Additionally, the presence of a benzoate group could influence its solubility and bioavailability, similar to how bis-(monoethanolamine) salts enhance solubility in other compounds .
Research Findings and Future Directions
Given the limited availability of specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity screening, and detailed physicochemical characterization. The compound's potential as a lead molecule for drug development could be explored by assessing its interactions with biological targets and its pharmacokinetic properties.
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